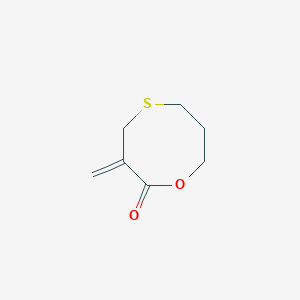3-Methylidene-1,5-oxathiocan-2-one
CAS No.: 876011-55-1
Cat. No.: VC16922766
Molecular Formula: C7H10O2S
Molecular Weight: 158.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 876011-55-1 |
|---|---|
| Molecular Formula | C7H10O2S |
| Molecular Weight | 158.22 g/mol |
| IUPAC Name | 3-methylidene-1,5-oxathiocan-2-one |
| Standard InChI | InChI=1S/C7H10O2S/c1-6-5-10-4-2-3-9-7(6)8/h1-5H2 |
| Standard InChI Key | MBIMHJZLRUZVPB-UHFFFAOYSA-N |
| Canonical SMILES | C=C1CSCCCOC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
3-Methylidene-1,5-oxathiocan-2-one is systematically named 3-methylidene-1,5-oxathiocan-2-one (IUPAC) . Its molecular structure consists of a seven-membered oxathiocane ring (containing one oxygen and one sulfur atom) fused to a ketone group at position 2 and a methylidene () substituent at position 3. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 158.220 g/mol |
| SMILES notation | C=C1CSCCCOC1=O |
| InChIKey | MBIMHJZLRUZVPB-UHFFFAOYSA-N |
The compound’s SMILES string confirms the presence of the methylidene group (), sulfur atom (), and ketone () within the macrocyclic framework .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 3-methylidene-1,5-oxathiocan-2-one is inferred from analogous CAS lactones. A cyclization reaction between a thiol-containing precursor and a ketone or ester derivative is typical for such systems. For example, Paulusse et al. demonstrated that reacting 2-mercaptophenol with appropriate electrophiles yields benzannulated analogs like Bz-MOTO . Adapting this method, 3-methylidene-1,5-oxathiocan-2-one could be synthesized via intramolecular thiol-ene coupling or nucleophilic acyl substitution, though competing intermolecular reactions may reduce yields .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for melting and boiling points are unavailable, but the molecular weight (158.22 g/mol) and LogP value (estimated 0.40) indicate moderate hydrophobicity. The compound’s density (1.58 g/cm³) aligns with similar macrocyclic lactones, while its refractive index (1.642) suggests polarizability influenced by the heteroatoms .
Degradation and Environmental Fate
The ester and sulfide functionalities imply potential hydrolytic and oxidative degradation pathways. In aqueous environments, the ketone may undergo hydration, while microbial action could cleave the sulfide bond. Environmental persistence remains unstudied, but structural analogs like Bz-MOTO show rapid degradation under alkaline conditions .
Applications in Polymer Science
Ring-Opening Polymerization (ROP)
3-Methylidene-1,5-oxathiocan-2-one’s strained ring system makes it a candidate for ROP. Recent work on CAS lactones demonstrates that substituents like methylidene groups modulate polymer backbone flexibility and degradation rates . For instance, Fur-MOTO (a furanyl-substituted analog) exhibits stability during radical polymerization, suggesting that 3-methylidene-1,5-oxathiocan-2-one could yield sulfur-containing polymers with tunable thermal properties.
Degradable Materials
The incorporation of sulfide linkages into polymers derived from this compound may enhance biodegradability. Bz-MOTO-based polymers degrade efficiently via thiol-mediated chain scission, a mechanism likely applicable to 3-methylidene-1,5-oxathiocan-2-one . Such materials could address plastic waste challenges in biomedical or packaging applications.
Recent Research and Future Directions
Knowledge Gaps and Opportunities
Key unanswered questions include:
-
Synthetic Optimization: Can catalysts or modified reaction conditions improve cyclization yields?
-
Polymer Characterization: How do the sulfur and oxygen atoms affect glass transition temperatures ()?
-
Toxicity Profile: Are degradation products environmentally benign?
Future studies should prioritize experimental validation of computational models and explore copolymerization with other lactones to enhance material properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume